molecular formula C14H21Cl3N4 B1405769 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride CAS No. 1923088-62-3

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Cat. No.: B1405769
CAS No.: 1923088-62-3
M. Wt: 351.7 g/mol
InChI Key: OTXORXYJVPVEFT-UHFFFAOYSA-N
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Description

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is a complex organic compound that features a piperidine ring, an imidazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of multiple nitrogen atoms in its structure allows for various interactions with biological targets, making it a versatile molecule for drug development.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as enzymes, receptors, and proteins involved in numerous biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the imidazole ring, a five-membered heterocyclic moiety, is known to contribute to the compound’s chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or copper, elevated temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .

Scientific Research Applications

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with enzymes and receptors, making it a valuable tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole ring structure.

    Etonitazene: An analgesic with a piperidine ring.

    Omeprazole: An antiulcer drug containing a pyridine ring.

Uniqueness

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is unique due to its combination of three distinct heterocyclic rings, which allows for diverse biological interactions and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.3ClH/c1-2-12(10-16-5-1)11-18-9-8-17-14(18)13-3-6-15-7-4-13;;;/h1-2,5,8-10,13,15H,3-4,6-7,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXORXYJVPVEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
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3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
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3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
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3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
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3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
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3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

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